3-(Aminomethyl)pyrrolidine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
pyrrolidin-3-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2/c6-3-5-1-2-7-4-5/h5,7H,1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQCUGPQOZNYIMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00408007 | |
| Record name | 3-Pyrrolidinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00408007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67318-88-1 | |
| Record name | 3-Pyrrolidinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00408007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Significance of the Pyrrolidine Scaffold in Chemical Sciences
The pyrrolidine (B122466) ring, a saturated heterocycle, is a privileged scaffold in medicinal chemistry and a cornerstone in the synthesis of numerous biologically active compounds. nih.govtandfonline.com Its prevalence stems from a combination of unique structural and physicochemical properties that make it an ideal framework for the design of novel therapeutic agents and functional materials.
The non-planar, three-dimensional structure of the pyrrolidine ring allows for a greater exploration of chemical space compared to its flat, aromatic counterparts. nih.gov This "pseudorotation" of the ring enables the precise spatial arrangement of substituents, which is crucial for optimizing interactions with biological targets like enzymes and receptors. researchgate.net The stereogenicity of the carbon atoms within the pyrrolidine ring further contributes to its molecular diversity, allowing for the creation of stereoisomers with distinct biological profiles. researchgate.netnih.gov
The significance of the pyrrolidine scaffold is underscored by its presence in a wide array of natural products, alkaloids, and FDA-approved drugs. nih.govtandfonline.com Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antidiabetic, antiviral, and anti-inflammatory properties. tandfonline.com
The Role of 3 Aminomethyl Pyrrolidine As a Versatile Chemical Building Block
3-(Aminomethyl)pyrrolidine, featuring a primary amine attached to the pyrrolidine (B122466) ring via a methylene (B1212753) linker, stands out as a particularly versatile intermediate in organic synthesis. chemimpex.com Its bifunctional nature, possessing both a secondary amine within the ring and a primary exocyclic amine, allows for a wide range of chemical modifications. This dual reactivity enables its use in the construction of complex molecular architectures through various synthetic transformations.
The aminomethyl group provides a key reactive handle for the introduction of diverse functionalities. It can readily participate in reactions such as amidation, sulfonylation, and reductive amination, facilitating the assembly of a vast library of derivatives. researchgate.net The pyrrolidine nitrogen can also be functionalized, offering another point for structural elaboration. This versatility makes this compound a sought-after building block in several areas of chemical research:
Medicinal Chemistry: It serves as a crucial precursor for the synthesis of novel therapeutic agents. chemimpex.com Its incorporation into drug candidates can influence their pharmacological properties and target specificity. tandfonline.combohrium.com
Organocatalysis: Chiral derivatives of this compound are employed as efficient organocatalysts in asymmetric synthesis, promoting reactions with high enantioselectivity. nih.gov
Materials Science: This compound finds application in the development of new polymers and functionalized resins. mdpi.com For instance, it has been used to create catalysts for aqueous aldol (B89426) reactions. mdpi.com
Peptide Chemistry: The inclusion of this compound in peptide synthesis can enhance the stability and bioavailability of peptide-based therapeutics. chemimpex.com
Overview of Research Trajectories for 3 Aminomethyl Pyrrolidine and Its Derivatives
Strategies for Pyrrolidine Ring Construction and Functionalization
The fundamental construction of the pyrrolidine skeleton is a cornerstone of organic synthesis, with numerous methods developed to afford a wide range of substitution patterns. osaka-u.ac.jp These methods can be broadly classified into those that build the ring from linear molecules (cyclization and cyclocondensation) and those that modify a pre-existing ring. mdpi.comontosight.ai
Cyclization reactions, where one or more bonds are formed to create the ring from an acyclic precursor, are a powerful tool for pyrrolidine synthesis. researchgate.net These reactions offer diverse pathways to the pyrrolidine core.
1,3-Dipolar Cycloadditions: This is a classic and extensively studied method for constructing five-membered heterocycles. nih.gov The reaction between an azomethine ylide (a nitrogen-based 1,3-dipole) and an alkene (a dipolarophile) is a highly effective route to substituted pyrrolidines. nih.govosaka-u.ac.jprsc.org The regio- and stereoselectivity of the reaction are influenced by the nature of both the ylide and the alkene. nih.gov Metal-catalyzed versions, for instance using copper(I) salts, can yield highly substituted pyrrolidines with excellent diastereoselectivity. sci-hub.se
Radical Cyclizations: Radical reactions provide a mild and often high-yielding route to pyrrolidines. diva-portal.org Aza-5-hexenyl radicals, for example, undergo rapid ring closure with a strong preference for 5-exo cyclization, minimizing side reactions. diva-portal.org A key advantage of radical reactions is their tolerance for a wide variety of functional groups. diva-portal.org
Intramolecular Amination: The cyclization of amine-tethered unsaturated systems is a well-established method. nih.gov For instance, copper-catalyzed intramolecular amination of unactivated C(sp³)–H bonds can produce pyrrolidines with high regioselectivity and chemoselectivity. organic-chemistry.org Another approach involves the intramolecular hydroamination of alkenes. researchgate.net
Tandem Reactions: More complex pyrrolidines can be accessed through tandem or cascade reactions. A copper-catalyzed three-component tandem amination/cyanation/alkylation sequence starting from a primary amine-tethered alkyne can produce α-cyano pyrrolidines in a single pot. nih.gov
Ring Contraction: An unconventional strategy involves the photo-promoted ring contraction of pyridines using silylborane to afford pyrrolidine derivatives, showcasing a novel skeletal editing approach. osaka-u.ac.jp
| Cyclization Strategy | Key Features | Typical Precursors |
| 1,3-Dipolar Cycloaddition | Forms two bonds simultaneously; high stereocontrol. osaka-u.ac.jprsc.org | Azomethine ylides, Alkenes |
| Radical Cyclization | Tolerant to functional groups; high rates of ring closure. diva-portal.org | Aza-5-hexenyl systems |
| Intramolecular Amination | Forms C-N bond via cyclization of an amino-alkene/alkyne. researchgate.netnih.gov | Amino-alkenes, Amino-alkynes |
| Ring Contraction | Skeletal rearrangement of larger rings to form pyrrolidines. osaka-u.ac.jp | Pyridines, Silylborane |
Cyclocondensation reactions, often involving multiple components, provide an efficient pathway to functionalized pyrrolidines. These reactions build the ring by forming multiple bonds in a sequential or concerted manner.
A notable example is the three-component reaction of active methylene (B1212753) compounds, sarcosine (B1681465), and formaldehyde, which react under mild conditions to yield 3-substituted pyrrolidines. researchgate.net The efficiency of this reaction can be enhanced with diethylamine (B46881) catalysis, allowing for the use of less reactive substrates. researchgate.net Multicomponent reactions (MCRs) are valued for their synthetic efficacy and atom economy, reducing waste and solvent consumption compared to multi-step syntheses. tandfonline.com For instance, a one-pot, five-component cycloaddition reaction has been developed to afford complex pyrrolidine structures from simple starting materials. tandfonline.com Another approach describes the acid-catalyzed cyclocondensation of α-ketothioesters with benzene-1,2-diamines as a route to related heterocyclic systems, showcasing the versatility of cyclocondensation strategies. bohrium.comrsc.org
Modifying an existing, or "pre-formed," pyrrolidine ring is a common and highly effective strategy, particularly when starting from readily available chiral precursors like proline or 4-hydroxyproline (B1632879). nih.govmdpi.com This approach leverages the inherent chirality of the starting material to produce optically pure compounds. mdpi.com
Key functionalization techniques include:
N-Alkylation and N-Arylation: The nitrogen atom of the pyrrolidine ring can be readily alkylated or arylated to introduce a wide variety of substituents, which is a crucial step for modulating biological activity. ontosight.aismolecule.com
Palladium-Catalyzed Hydroarylation: A palladium-catalyzed process allows for the hydroarylation of N-alkyl pyrrolines to produce 3-aryl pyrrolidines, a class of molecules with significant biological relevance. nih.govchemrxiv.org This method directly installs an aryl group at the C-3 position.
Functionalization of Proline and its Derivatives: Proline and 4-hydroxyproline are versatile starting points. mdpi.com For example, the carboxyl group of proline can be reduced to an alcohol (prolinol), which serves as a key intermediate for various drugs. mdpi.com The hydroxyl group of 4-hydroxyproline can be used as a handle for further transformations, such as in the Mitsunobu reaction to introduce other functional groups. mdpi.com
Stereoselective Synthesis of Chiral this compound Derivatives
The stereochemistry of the this compound scaffold is paramount, as different stereoisomers can exhibit vastly different biological activities and binding modes to target proteins. nih.govnih.gov Therefore, developing synthetic methods that provide high levels of stereocontrol is a major focus of research.
Achieving high enantiomeric purity is essential for the development of chiral drugs. Several enantioselective strategies have been developed to synthesize chiral pyrrolidine derivatives.
Asymmetric Catalysis: Chiral catalysts are widely used to induce enantioselectivity.
Chiral Phosphoric Acids: These Brønsted acid catalysts have been successfully used in intramolecular aza-Michael cyclizations to produce enantioenriched pyrrolidines with high enantioselectivity. core.ac.uk
Metal-Based Catalysts: Transition metal complexes with chiral ligands are powerful tools. For example, a chiral DM-SEGPHOS-Ru(II) complex is used for the catalytic asymmetric hydrogenation of a β-keto amide, a key step in a stereoselective synthesis of a this compound derivative, achieving high diastereoselectivity and enantiomeric excess (>99% ee) after recrystallization. researchgate.net Similarly, asymmetric hydrogenation of a 1-protected-4-alkoxycarbonyl-3-oxopyrrolidine using an optically active transition metal catalyst is a key step in producing chiral 3,4-disubstituted pyrrolidine intermediates. google.com
Organocatalysis: The use of small, chiral organic molecules as catalysts has emerged as a major field. Proline and its derivatives, such as diarylprolinol silyl (B83357) ethers, are prominent organocatalysts. unibo.it For instance, proline-catalyzed asymmetric α-amination of aldehydes, followed by reductive amination, is a method for synthesizing chiral 2-aminomethyl and 3-amino pyrrolidines with good enantioselectivity. researchgate.net
Chiral Auxiliaries: A chiral auxiliary, such as Oppolzer's camphorsultam, can be temporarily attached to a substrate to direct the stereochemical outcome of a reaction. nih.gov In the asymmetric [C + NC + CC] cycloaddition, the camphorsultam auxiliary, attached to a glycinate, directs the facial selectivity of the 1,3-dipolar cycloaddition, yielding enantiomerically pure pyrrolidine cycloadducts. nih.gov
| Enantioselective Method | Type of Catalyst/Reagent | Example Application |
| Asymmetric Hydrogenation | Chiral Metal Complex (e.g., Ru-BINAP) | Reduction of keto-pyrrolidines. researchgate.netgoogle.com |
| Aza-Michael Cyclization | Chiral Phosphoric Acid | Intramolecular cyclization of N-protected amines. core.ac.uk |
| Asymmetric α-Amination | Organocatalyst (e.g., Proline) | Synthesis of 3-amino pyrrolidines from aldehydes. researchgate.net |
| 1,3-Dipolar Cycloaddition | Chiral Auxiliary (e.g., Camphorsultam) | Stereocontrolled synthesis of pyrrolidine rings. nih.gov |
Controlling the absolute configuration at each stereocenter is a sophisticated challenge in synthesis. The choice of starting material and reaction methodology is critical for dictating the final stereochemical outcome.
One of the most direct methods is to start from a chiral precursor from the "chiral pool," such as the amino acids L-proline or D-proline. mdpi.com This strategy embeds the desired stereochemistry from the outset.
In cycloaddition reactions, the stereochemistry can be controlled by the components of the reaction. For example, in the 1,3-dipolar cycloaddition of metalloazomethine ylides to sugar-derived enones, the stereogenic center of the sugar derivative exerts strict control over the reaction's diastereoselectivity. conicet.gov.ar By choosing an enone derived from either D-xylose or L-arabinose, it is possible to predictably install all four stereocenters of the resulting pyrrolidine ring with a specific, desired configuration. conicet.gov.ar
In catalytic reactions, the absolute stereochemistry is dictated by the chirality of the catalyst. For instance, in the enantioselective photocycloaddition of enones, the presence of a chiral pyrrolidine auxiliary renders the reaction facially selective, leading to a specific enantiomer of the product. researchgate.net Similarly, the synthesis of (3R,4S)-3-amino-4-methyl pyrrolidine has been achieved stereoselectively where a key step is the one-pot reduction and regioselective cyclization of an azidoditosyl derivative. researchgate.net Furthermore, the synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile utilizes an S N 2 substitution reaction with methylamine (B109427) that proceeds with a predictable inversion of configuration at a key stereocenter. researchgate.net
Advanced Synthetic Protocols
The construction of the pyrrolidine ring, a key structural motif in many biologically active compounds, has been the subject of extensive research. Modern organic synthesis has yielded a variety of sophisticated methods that allow for precise control over stereochemistry and substitution patterns, crucial for creating analogues of this compound.
Ring Rearrangement Reactions for Pyrrolizidine (B1209537) Synthesis
Ring rearrangement reactions offer powerful and often elegant pathways to complex cyclic systems like pyrrolizidines, which are structurally related to substituted pyrrolidines. These methods transform readily available ring systems into more complex scaffolds through a cascade of bond-breaking and bond-forming events.
One prominent strategy is the ring-rearrangement metathesis (RRM) , a tandem process involving ring-opening metathesis (ROM) followed by ring-closing metathesis (RCM). beilstein-journals.org This approach has been successfully applied to the synthesis of 1-azabicyclo[n.3.0]alkenones. For instance, subjecting a 7-azanorbornene derivative to a ROM–RCM sequence in the presence of an olefin metathesis catalyst can deliver a pyrrolizidine system efficiently. beilstein-journals.org
Another significant advancement is the ring expansion of azetidinium ylides . In this method, azetidine-2-carboxylate esters react with metallocarbenes to form azetidinium ylides. These intermediates then undergo an efficient Current time information in Bangalore, IN.nih.gov-shift, leading to ring-expanded pyrrolidine products. acs.orgnih.gov This strategy has been effectively used in a concise, high-yield, five-step synthesis of the pyrrolizidine alkaloids turneforcidine (B1243542) and platynecine, starting from a readily available methyl 1-benzylazetidine-2-carboxylate. acs.orgnih.gov
The aza-Cope rearrangement-Mannich cyclization is another powerful tandem reaction used for the synthesis of pyrrolidines and pyrrolizidines. emich.edu This sequence involves a 3,3-sigmatropic rearrangement followed by a Mannich cyclization, enabling the formation of several bonds in a single, efficient step. emich.edu Microwave-assisted conditions have been shown to accelerate this reaction, providing a rapid route to the pyrrolidine core. emich.edu
Table 1: Overview of Ring Rearrangement Reactions
| Reaction Type | Precursor Type | Key Intermediate | Product Type | Reference |
|---|---|---|---|---|
| Ring-Rearrangement Metathesis (RRM) | 7-Azanorbornene derivatives | Ruthenium-carbene complex | Pyrrolizidine systems | beilstein-journals.org |
| Azetidinium Ylide Ring Expansion | Azetidine-2-carboxylate esters | Azetidinium ylide | Pyrrolizidine alkaloids | acs.orgnih.gov |
Azomethine Ylide Cycloadditions for Pyrrolidine Derivatives
The [3+2] cycloaddition reaction of azomethine ylides is one of the most direct and versatile methods for synthesizing the pyrrolidine ring. benthamdirect.comnih.gov This reaction involves a 1,3-dipole (the azomethine ylide) reacting with a dipolarophile (typically an alkene) to form a five-membered heterocyclic ring. mdpi.comrsc.org
Azomethine ylides can be generated through various methods, with the decarboxylative condensation of α-amino acids (like sarcosine or glycine) with aldehydes being a common and effective approach. nih.govmdpi.com The versatility of this reaction is demonstrated by its application in three-component reactions, where an α-amino acid, an aldehyde, and an electron-deficient alkene react to produce highly functionalized pyrrolidines with high yield and diastereoselectivity. mdpi.commdpi.com
The scope of this methodology is broad, accommodating a wide range of electron-deficient alkenes as dipolarophiles. benthamdirect.com This has enabled the synthesis of diverse structures, including complex spiro-pyrrolidine compounds, which are of interest for their potential bioactivity. nih.govmdpi.com Furthermore, the development of organocatalytic versions of this cycloaddition has provided an alternative and powerful route to chiral pyrrolidines, often with high levels of stereoselectivity. benthamdirect.com
Table 2: Examples of Azomethine Ylide Cycloadditions for Pyrrolidine Synthesis
| Ylide Generation | Dipolarophile | Catalyst/Conditions | Product | Reference |
|---|---|---|---|---|
| Isatin derivative + Sarcosine | 2E,6E-bis(arylidene)-1-cyclohexanones | Reflux | Dispiro[cyclohexane-1,3′-pyrrolidine-2′,3″-[3H]indoles] | nih.gov |
| α-Amino acid + Aldehyde | Electron-deficient alkenes | Heat (e.g., in DMF) | Substituted pyrrolidines | mdpi.com |
Palladium-Catalyzed Transformations in Pyrrolidine Synthesis
Palladium catalysis has become an indispensable tool in modern organic synthesis, and its application to the construction of pyrrolidine rings is well-documented. sci-hub.se These transformations enable the formation of C-C and C-N bonds under relatively mild conditions, providing access to a wide array of substituted pyrrolidines.
Palladium-catalyzed carboamination reactions of γ-(N-arylamino)alkenes with vinyl or aryl bromides are effective for producing N-aryl-2-allyl- or N-aryl-2-benzyl-pyrrolidines. nih.gov These reactions often proceed with high diastereoselectivity. Tandem N-arylation/carboamination sequences have also been developed, allowing for the modular assembly of these heterocyclic compounds from simple primary amine precursors. nih.gov Enantioselective versions of these reactions have been developed, providing access to enantiomerically enriched pyrrolidine products with up to 94% ee. umich.edu
Another powerful approach is the palladium-catalyzed intramolecular amination of unactivated C-H bonds . organic-chemistry.org Using a picolinamide (B142947) (PA) protecting group, δ-C(sp³)–H bonds can be activated to form the pyrrolidine ring. This method is notable for its use of low catalyst loading and inexpensive reagents under convenient operating conditions. organic-chemistry.org
Furthermore, palladium-catalyzed hydroarylation reactions represent a direct method for creating 3-aryl pyrrolidines from readily available precursors. chemrxiv.org This process has a broad substrate scope and can be used to deliver drug-like molecules in a single step. chemrxiv.org The classic Heck reaction, in its intramolecular variant, also provides a versatile methodology for constructing the pyrrolidine ring. sci-hub.se
Photoenzymatic Cascade Reactions for Asymmetric C-H Functionalization
The convergence of photocatalysis and biocatalysis has given rise to novel and highly efficient synthetic strategies. Photoenzymatic cascade reactions enable the direct and highly selective functionalization of C-H bonds, providing a sustainable and powerful route to chiral pyrrolidine derivatives.
One such strategy combines photochemical oxyfunctionalization with enzymatic transamination to produce chiral N-Boc-3-aminopyrrolidine. acs.orgacs.org The process begins with the photochemical oxidation of N-Boc-pyrrolidine, which preferentially functionalizes the distal C-H bonds at the 3-position to form N-Boc-3-pyrrolidinone. This ketone intermediate is then subjected to a stereoselective enzymatic transamination using an amine transaminase (ATA), yielding the desired chiral amine with high conversion and excellent enantiomeric excess (>99% ee). acs.orgacs.org This one-pot, two-step procedure is operationally simple and starts from easily available materials. researchgate.net
A related approach integrates a light-driven C-N cross-coupling reaction with biocatalytic carbene transfer for the enantioselective C(sp³)–H functionalization of saturated N-heterocyclic scaffolds. rsc.orgresearchgate.net An efficient photocatalytic system is used to couple aryl bromides with cyclic secondary amines. The resulting N-phenylpyrrolidine is then converted in situ into a chiral α-functionalized product by an engineered carbene transferase, achieving superior stereoselectivity (up to 99% ee). rsc.org
Enantioselective 1,2-Diamination of Aldehydes for Pyrrolidine Synthesis
A highly efficient and reliable method for the enantioselective synthesis of 2-aminomethyl- and 3-amino-pyrrolidines has been developed, proceeding through a 1,2-diamination of aldehydes. nih.govfigshare.comacs.org This methodology provides direct access to the core structure of this compound and its analogues.
The key sequence involves three main steps:
Proline-catalyzed asymmetric α-amination: An aldehyde containing a leaving group precursor (e.g., a hydroxyl group) is reacted with a diazodicarboxylate in the presence of proline as an organocatalyst. This step introduces the first nitrogen atom stereoselectively.
Reductive amination: The resulting α-amino aldehyde is then subjected to a reductive amination to introduce the second amino group.
Intramolecular Cyclization: The final step is an intramolecular SN2 displacement, where one of the newly introduced amino groups displaces a leaving group (derived from the initial hydroxyl group) to form the pyrrolidine ring. acs.org
This strategy has proven successful for synthesizing various 2-aminomethyl and 3-amino pyrrolidines and piperidines in high yields and with good enantioselectivity. nih.govresearchgate.net The utility of this method has been demonstrated through the synthesis of a 2-aminomethyl iminocyclitol, highlighting its potential for preparing complex, biologically relevant molecules. acs.org
Synthesis of Specific Protected and Substituted this compound Analogues
The synthesis of specific analogues of this compound often requires tailored strategies involving protecting groups and the introduction of various substituents onto the pyrrolidine ring. These analogues are crucial as building blocks in medicinal chemistry and materials science.
The use of protecting groups like tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) is fundamental. For example, the synthesis of (S)-1-Cbz-3-Boc-aminopyrrolidine typically involves the sequential protection of the pyrrolidine scaffold. The 3-amino group is first protected with di-tert-butyl dicarbonate (B1257347) (Boc₂O), followed by Cbz protection at the 1-position using benzyl (B1604629) chloroformate. This dual protection scheme allows for selective deprotection in subsequent synthetic steps.
Stereoselective syntheses have been developed for analogues with substitution on the pyrrolidine ring. A stereoselective approach to (3R,4S)-3-amino-4-methyl pyrrolidine , a key fragment in certain antibacterial and antitumor agents, has been described. The key step in this synthesis is the one-pot reduction and regioselective cyclization of an azidoditosyl derivative. researchgate.net
Furthermore, a general method for synthesizing trans-4-aryl-substituted this compound-3-carboxylates has been established. mdpi.com The synthesis involves a Knoevenagel condensation, a 1,3-dipolar cycloaddition to form the pyrrolidine core, and a subsequent nitrile reduction to unmask the aminomethyl group. mdpi.com
The synthesis of polyhydroxylated pyrrolidine analogues, which can be considered mimics of natural sugars, often starts from carbohydrate precursors. For instance, d-xylose-derived nitrones serve as convenient starting materials for creating these complex structures. nih.gov
Table 3: Selected Protected and Substituted Analogues of this compound
| Compound Name | Key Synthetic Feature | Starting Material (example) | Reference |
|---|---|---|---|
| (S)-1-Cbz-3-Boc-aminopyrrolidine | Sequential protection of amino groups | (S)-pyrrolidine derivatives | |
| (R)-1-Boc-3-((dimethylamino)methyl)pyrrolidine | Nucleophilic substitution or reductive amination | (R)-3-pyrrolidinol | |
| (3R,4S)-3-amino-4-methyl pyrrolidine | Regioselective cyclization of azidoditosylate | Azidoditosyl derivative | researchgate.net |
| trans-4-Aryl-3-(aminomethyl)pyrrolidine-3-carboxylate | 1,3-Dipolar cycloaddition and nitrile reduction | Aromatic aldehyde and methyl 2-cyanoacetate | mdpi.com |
Tert-Butoxycarbonyl (Boc) Protected Derivatives
The synthesis of tert-butoxycarbonyl (Boc) protected this compound derivatives is a cornerstone in peptide synthesis and medicinal chemistry, allowing for the strategic protection of amine functionalities. chemimpex.com A common approach involves the protection of a pre-existing aminopyrrolidine core. For instance, the synthesis of (R)-1-Boc-3-(aminomethyl)pyrrolidine can be achieved through various routes, often starting from a chiral precursor to ensure stereochemical integrity. cymitquimica.com
One documented method begins with (S)-3-hydroxy-pyrrolidinol hydrochloride. The synthesis proceeds in a stepwise manner, first by protecting the pyrrolidinol with di-tert-butyl dicarbonate (Boc₂O). This step yields tert-butyl (S)-3-hydroxy-pyrrolidine-1-carboxylate. The hydroxyl group is then converted to a better leaving group, a mesylate, by reacting it with methanesulfonyl chloride. Subsequent nucleophilic substitution with an appropriate nitrogen source, followed by further functional group manipulations, leads to the desired Boc-protected this compound.
Another strategy involves the sequential protection of 3-aminopyrrolidine (B1265635). The 3-amino group is first protected with di-tert-butyl dicarbonate. This reaction is typically carried out under anhydrous conditions using a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) in a solvent like dichloromethane (B109758) (DCM) at low temperatures (0–5°C) to prevent racemization, affording yields between 85-90%.
A notable synthesis is that of (R)-(+)-1-Boc-3-aminopyrrolidine from (3R)-1-Boc-3-azido-pyrrolidine through reduction of the azide (B81097) group. chemicalbook.com The starting materials and reagents for these syntheses can vary, but often include di-tert-butyl dicarbonate, a base, and a suitable solvent system. chemicalbook.com
Table 1: Synthesis of Boc-Protected this compound Derivatives
| Starting Material | Key Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| (S)-3-hydroxy-pyrrolidinol hydrochloride | 1. Boc₂O, Methanol2. Mesyl chloride, Triethylamine3. Ammonia source | (R)-tert-Butyl 3-aminopyrrolidine-1-carboxylate | Good | |
| 3-Aminopyrrolidine | Boc₂O, DMAP, DCM | Boc-3-aminopyrrolidine | 85-90% |
Carbobenzyloxy (Cbz) Protected Derivatives
The carbobenzyloxy (Cbz) protecting group is another vital tool in the synthesis of this compound analogues, often employed for its stability and selective removal. The synthesis of Cbz-protected derivatives typically involves the reaction of a pyrrolidine amine with benzyl chloroformate (Cbz-Cl) under basic conditions.
For the synthesis of 3-N-Cbz-aminopyrrolidine, 3-aminopyrrolidine is reacted with benzyl chloroformate in the presence of a base like sodium hydroxide (B78521) (NaOH) in an aqueous medium. Maintaining a pH above 10 is crucial to facilitate the efficient transfer of the Cbz group and prevent hydrolysis of the Cbz-Cl reagent, leading to yields greater than 90%. Alternative conditions may utilize a biphasic system with a base such as sodium bicarbonate (NaHCO₃) in a dichloromethane/water mixture at room temperature, yielding 80-85%.
Syntheses can also start from protected chiral precursors. For example, N-Cbz-L-aspartic acid can be cyclized under basic conditions to form the pyrrolidine ring, preserving the stereochemistry. Another route utilizes (S)-2-Cbz-aminobutane-1,4-diol, which undergoes a Mitsunobu reaction or mesylation followed by intramolecular cyclization.
Dual-protected derivatives, such as (S)-1-Cbz-3-Boc-aminopyrrolidine, are synthesized sequentially. Typically, the 3-amino group is first protected with a Boc group, followed by the protection of the secondary amine at the 1-position with Cbz-Cl.
Table 2: Synthesis of Cbz-Protected this compound Derivatives
| Starting Material | Key Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| 3-Aminopyrrolidine | Cbz-Cl, NaOH, Water | 3-N-Cbz-aminopyrrolidine | >90% | |
| 3-Aminopyrrolidine | Cbz-Cl, NaHCO₃, DCM/H₂O | 3-N-Cbz-aminopyrrolidine | 80-85% | |
| N-CBZ-L-aspartic acid | Base (e.g., NaH), THF | Cbz-protected pyrrolidine derivative | N/A |
Fluorinated this compound Derivatives
The introduction of fluorine into the this compound scaffold can significantly alter the molecule's physicochemical properties, which is of high interest in medicinal chemistry. d-nb.inforesearchgate.net The synthesis of these fluorinated derivatives often involves specialized fluorinating agents and strategic reaction sequences.
A synthetic route to 1-t-butoxycarbonyl-3-fluoro-3-methylpyrrolidine involves the bromofluorination of an appropriate alkenyl azide as a key step. researchgate.net This is followed by the reduction of the resulting amine and subsequent cyclization to form the 3-fluorinated pyrrolidine ring. researchgate.net
Another approach describes the synthesis of 1-alkyl-3-aminomethyl-3-fluoropiperidines, which are structural analogues. researchgate.net This method starts with the fluorination of ethyl 3-chloropropyl-2-cyanoacetate using N-fluorodibenzenesulfonimide (NFSI). researchgate.net The ester moiety is then converted into an amide, and ring closure is achieved under basic conditions to yield a 1-alkyl-3-fluoro-2-oxopiperidine-3-carbonitrile. researchgate.net Reduction of the lactam with borane (B79455) then furnishes the desired 3-aminomethyl-3-fluoropiperidine. researchgate.net
The synthesis of CHF₂O-containing pyrrolidines has also been demonstrated. d-nb.info This involves the reduction of an N-Boc-protected amino acid to the corresponding alcohol, followed by the introduction of the difluoromethoxy group using 2,2-difluoro-2-(fluorosulfonyl)acetic acid. d-nb.info
Table 3: Synthesis of Fluorinated this compound Derivatives and Analogues
| Starting Material | Key Reagents/Steps | Product | Reference |
|---|---|---|---|
| Alkenyl azide | 1. Bromofluorination2. Reduction3. Cyclization | 1-t-butoxycarbonyl-3-fluoro-3-methylpyrrolidine | researchgate.net |
| Ethyl 3-chloropropyl-2-cyanoacetate | 1. NFSI2. Amidation3. Cyclization4. Borane reduction | 1-Alkyl-3-aminomethyl-3-fluoropiperidine | researchgate.net |
Oxime-Substituted (Aminomethyl)pyrrolidines
Oxime-substituted (aminomethyl)pyrrolidines are valuable intermediates, particularly in the synthesis of novel antibacterial agents. acs.orgacs.org The synthetic strategy for these compounds involves the construction of a pyrrolidine ring bearing both a cyano and a ketone group, which are then further elaborated.
A reported synthesis starts with the Michael addition of ethylglycine hydrochloride to acrylonitrile (B1666552) in aqueous potassium hydroxide. acs.org The resulting adduct is protected with a Boc group to give a BOC-protected cyano ester. acs.org This intermediate is then cyclized using sodium ethoxide to form a cyano ketone with a 92% yield. acs.org The direct reduction of the cyano group in the presence of the ketone proved difficult. acs.org Therefore, the ketone is first reduced to a hydroxyl group with sodium borohydride, followed by the reduction of the cyano group with lithium aluminum hydride to yield an amino alcohol. acs.org The primary amine is then reprotected with a Boc group. acs.org The hydroxyl group is oxidized back to a ketone, which is then converted to the oxime by treatment with hydroxylamine. acs.org Alkylation of the oxime with an appropriate alkyl halide yields the final alkyloxime derivative. acs.org
A more direct route for the synthesis of 4-aminomethyl-3-Z-methoxyiminopyrrolidine involves the chemoselective hydrogenation of the cyano group in 4-cyano-3-methoxyimino-1-(N-tert-butoxycarbonyl)pyrrolidine (CMBP). acs.orgacs.org Using Raney cobalt as a catalyst with in situ Boc protection of the newly formed amine, a selectivity of up to 91% for the desired product can be achieved. acs.org
Table 4: Synthesis of Oxime-Substituted (Aminomethyl)pyrrolidines
| Starting Material | Key Steps | Intermediate/Product | Yield | Reference |
|---|---|---|---|---|
| Ethylglycine hydrochloride and acrylonitrile | 1. Michael addition2. Boc protection3. Cyclization | Cyano ketone | 92% (cyclization) | acs.org |
| Cyano ketone | 1. NaBH₄ reduction2. LiAlH₄ reduction3. Boc protection4. Oxidation5. Oximation and alkylation | Alkyloxime-substituted (aminomethyl)pyrrolidine | - | acs.org |
Methylated this compound Derivatives
Methylated derivatives of this compound are important building blocks for various pharmaceuticals. researchgate.net Synthetic approaches can involve either the direct methylation of a pyrrolidine precursor or the construction of the methylated ring system from acyclic starting materials.
A stereoselective synthesis of (3R,4S)-3-amino-4-methyl pyrrolidine has been described where the key step is a one-pot reduction and regioselective cyclization of an azidoditosyl derivative to form the pyrrolidine ring. researchgate.net
The synthesis of 3-methyl-3-pyrrolidinemethanamine can be achieved by reducing a nitrile of the formula where Ph is phenyl, with a strong reducing agent, followed by catalytic hydrogenation. google.com An alternative for N-disubstituted derivatives involves hydrolysis of the nitrile to the corresponding acid, activation of the acid, reaction with a secondary amine, reduction with a strong reducing agent, and finally, catalytic hydrogenation. google.com
Direct methylation of (3S)-aminopyrrolidine can be achieved, and subsequent workup involving neutralization and distillation can provide the methylated product in yields of 68–72% with high enantiomeric excess. A convenient synthesis for 3-aminomethyl-3-methyl-4-(methoxyimino)pyrrolidine dihydrochloride (B599025) has been developed, which involves the selective reduction of a cyano group on a cyano ketone intermediate using 5% Pd/C as a catalyst. asianpubs.org
Table 5: Synthesis of Methylated this compound Derivatives
| Starting Material | Key Steps/Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Azidoditosyl derivative | One-pot reduction and regioselective cyclization | (3R,4S)-3-amino-4-methyl pyrrolidine | N/A | researchgate.net |
| Nitrile derivative | Strong reducing agent, catalytic hydrogenation | 3-Methyl-3-pyrrolidinemethanamine | N/A | google.com |
| (3S)-Aminopyrrolidine | Methylating agent | (3S)-3-(Methylamino)pyrrolidine | 68-72% |
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For this compound derivatives, these studies have provided crucial insights into optimizing their therapeutic potential, particularly as antibacterial agents.
The biological efficacy of this compound analogues is highly dependent on the nature and position of substituents on the pyrrolidine ring. Research has shown that even minor modifications can lead to significant changes in antibacterial potency and spectrum. researchgate.net
Studies involving the synthesis of 7-(3-amino- or 3-aminomethyl-1-pyrrolidinyl)-quinoline-3-carboxylic acids revealed that adding a methyl or phenyl group to the pyrrolidine ring had a notable impact. nih.gov While most of these substitutions resulted in activity equal to or less than their unsubstituted counterparts, one derivative, 7-[3-(aminomethyl)-3-methyl-1-pyrrolidinyl]-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, demonstrated exceptional potency, especially against Gram-positive bacteria. nih.gov
Further investigations into substitution at other positions have yielded promising results. A series of novel fluoroquinolones incorporating a pyrrolidine ring with an alkyloxime substituent at the 4-position and an aminomethyl group at the 3-position showed potent antimicrobial activity against both Gram-positive and Gram-negative organisms. acs.orgscilit.com The introduction of the oxime moiety was shown to significantly improve the pharmacokinetic properties of these novel quinolones. scilit.com
Modifications to the aminomethyl side chain itself have also been explored. Derivatives featuring a 3-(1-aminoalkyl)pyrrolidinyl moiety exhibited potent antibacterial activity. jst.go.jp Specifically, compounds with a 3-(1-aminoethyl)pyrrolidinyl side chain not only showed broad activity but also possessed higher aqueous solubility and moderate lipophilicity compared to the corresponding aminomethyl analogues, leading to superior pharmacokinetic profiles. jst.go.jp
| Core Structure | Substituent(s) | Key Finding | Reference |
|---|---|---|---|
| 7-(3-aminomethyl-1-pyrrolidinyl)quinoline | Methyl group at C3 of pyrrolidine ring | Exceptional potency against Gram-positive organisms. | nih.gov |
| 7-(3-aminomethyl-1-pyrrolidinyl)fluoroquinolone | Alkyloxime group at C4 of pyrrolidine ring | Potent activity against both Gram-positive and Gram-negative bacteria; improved pharmacokinetics. | scilit.com |
| 7-(pyrrolidinyl)quinolone | 1-Aminoethyl group at C3 of pyrrolidine ring (in place of aminomethyl) | Potent antibacterial activity with superior pharmacokinetic properties compared to the aminomethyl counterpart. | jst.go.jp |
The three-dimensional arrangement of atoms, or stereochemistry, within the this compound scaffold is a critical determinant of its pharmacological activity. The chiral centers on the pyrrolidine ring dictate how the molecule interacts with its biological targets, such as bacterial enzymes or cellular receptors.
In the development of naphthyridine antitumor agents and quinoline (B57606) antibacterials, SAR studies have indicated that the absolute stereochemistry of the asymmetric centers on the pyrrolidine ring is crucial for maintaining good activity. researchgate.net For a series of cytotoxic 7-substituted 6-fluoro-1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids, the (S,S)-isomer of a trans-3-methoxy-4-methylaminopyrrolidinyl derivative was selected for further development due to its potent activity against human tumor cell lines. researchgate.net
Similarly, when developing chiral analogues of the dopamine (B1211576) receptor ligand clebopride, researchers found that the binding profiles were strongly dependent on the stereochemistry of the substituted aminopyrrolidine moiety. researchgate.net This highlights the principle that specific stereoisomers are often required for precise target engagement.
The importance of stereochemistry extends to the aminomethyl side chain itself. Studies on 7-[3-(1-aminoalkyl)pyrrolidinyl]quinolone antibacterials found that the 1-(S)-aminoalkyl derivatives consistently exhibited potent antibacterial activities against a range of Gram-positive and Gram-negative organisms. jst.go.jp This demonstrates that the stereochemical configuration of the substituent attached to the pyrrolidine ring directly influences the compound's efficacy.
Therapeutic Applications and Pharmacological Targets
The unique structural features of this compound have made it a valuable component in the design of new therapeutic agents, most notably in the realm of antibacterials.
The incorporation of a this compound substituent at the C-7 position of the quinolone and naphthyridone nucleus has been a successful strategy for developing antibiotics with improved potency and a broader spectrum of activity. google.com These derivatives primarily target bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, thereby inhibiting bacterial growth. mdpi.com
The development of fluoroquinolone antibacterials has significantly benefited from the use of the this compound moiety. It was discovered that introducing a 3-amino or 3-aminomethylpyrrolidine group at the 7-position of the quinolone core resulted in a marked increase in activity against Gram-positive bacteria, while maintaining potent activity against Gram-negative strains. google.com This was a significant improvement over earlier derivatives that featured a 7-piperazine group. google.com
A notable example is Gemifloxacin, a potent antibacterial agent, which is chemically (R,S)-7-(3-aminomethyl-4-syn-methoxyimino-1-pyrrolidinyl)-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid. nih.gov Another successful series of compounds involved new pyrrolidine derivatives bearing an alkyloxime substituent at the 4-position and an aminomethyl group at the 3-position, which were coupled with various quinolinecarboxylic acids to produce novel fluoroquinolones. acs.orgscilit.com One such compound, LB20304, demonstrated excellent in vivo efficacy and a favorable pharmacokinetic profile. scilit.com
A key advantage of incorporating the this compound scaffold into fluoroquinolones and naphthyridones is the resulting broad-spectrum antibacterial activity. These compounds have demonstrated efficacy against a wide array of pathogenic organisms, including difficult-to-treat resistant strains. google.com
Novel quinolone compounds with a 4-aminomethyl-3-oxime-pyrrolidine group at the 7-position exhibit potent activity against both Gram-positive and Gram-negative strains. google.com Their activity against Gram-negative bacteria is often comparable to or better than that of ciprofloxacin, while their potency against Gram-positive strains, including methicillin-resistant Staphylococcus aureus (MRSA), is significantly superior to older agents. google.comnih.gov
The in vitro activity of these compounds is often quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism. For example, the compound LB20304 showed potent activity against various bacterial strains. scilit.com The substitution pattern on the core quinolone or naphthyridine nucleus also modulates the activity spectrum. Against Gram-positive organisms, the order of activity imparted by a C-8 substituent was found to be F > naphthyridine > Cl = OMe = H. scilit.com For Gram-negative strains, the order was F > naphthyridine > H > Cl > OMe. scilit.com
| Compound | S. aureus Smith (Gram-positive) | E. coli 078 (Gram-negative) | Reference |
|---|---|---|---|
| LB20304 | 0.008 | 0.015 | scilit.com |
| Ciprofloxacin (Reference) | 0.125 | 0.008 | scilit.com |
Central Nervous System (CNS) Active Compounds
Analogues of this compound are key structures in the development of compounds that modulate various neurotransmitter systems in the central nervous system. uran.ua The pyrrolidine scaffold is a component of nootropic agents known as racetams, which are recognized for their ability to modulate cholinergic and glutamatergic neurotransmission. uran.ua
Specifically, derivatives have been designed as multi-target ligands with effects on serotonin (B10506) (5-HT), dopamine (DA), and noradrenaline (NA) systems. mdpi.com For instance, a series of 1-(4-(7-azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives showed high affinity for the serotonin transporter (SERT) and the D2 dopamine receptor. mdpi.com Molecular docking studies of nebracetam analogues, which are based on a 4-(aminomethyl)-1-benzylpyrrolidine-2-one structure, predict that these molecules can form stable complexes with muscarinic acetylcholine (B1216132) receptors, indicating an influence on cholinergic pathways. uran.uaresearchgate.net
Furthermore, other derivatives have been identified as potent antagonists of the histamine (B1213489) H3 receptor. researchgate.net The H3 receptor acts as a presynaptic autoreceptor and heteroreceptor, regulating the release of histamine as well as other key neurotransmitters like acetylcholine and norepinephrine. researchgate.net The modulation of these systems is a critical mechanism for influencing cognitive and other CNS functions. researchgate.net
Given their ability to modulate key neurotransmitter systems, this compound derivatives are being actively investigated for the treatment of cognitive disorders. chemimpex.comresearchgate.net Compounds that act as histamine H3 receptor antagonists, including those built from an (S)-2-(aminomethyl)pyrrolidine scaffold, have shown significant potential for treating conditions characterized by cognitive deficits, such as Alzheimer's disease and Attention Deficit Hyperactivity Disorder (ADHD). researchgate.net
The racetam class of drugs, which includes the 4-(aminomethyl)-1-benzylpyrrolidine-2-one structure of nebracetam, has been studied for its nootropic (cognition-enhancing) effects. uran.ua Nebracetam itself has been reported to improve learning and memory in patients with dementia. uran.ua Current research focuses on synthesizing novel analogues to identify substances with improved nootropic parameters. uran.uaresearchgate.net In vivo studies on other pyrrolidine derivatives have shown that they can successfully ameliorate memory and cognitive impairments in animal models of Alzheimer's disease. nih.gov The neuroprotective activity of these compounds, demonstrated by the recovery of neuronal cells in the hippocampus, further supports their therapeutic potential. nih.gov
The pyrrolidine-2,5-dione (succinimide) ring, which can be derived from or related to the this compound structure, is a well-established pharmacophore in the field of anticonvulsant drug discovery. nih.govresearchgate.net A variety of aminomethyl-substituted cyclic imides based on the 2,5-pyrrolidinedione ring have been synthesized and evaluated for their anticonvulsant properties. nih.govacs.org
In preclinical screening, these compounds have shown efficacy in various seizure models. While some early derivatives showed a lack of significant activity against convulsions induced by pentylenetetrazole (PTZ), several demonstrated significant protection against maximal electroshock (MES) seizures in mice. nih.govacs.org More recent studies on 3-aminopyrrolidine-2,5-dione (B1193966) derivatives have identified compounds with broad antiseizure activity across multiple models, including those for pharmacoresistant seizures. nih.gov For example, N-arylaminomethyl derivatives of 3-p-isopropoxyphenylpyrrolidine-2,5-dione were found to provide distinct protection against MES-induced convulsions. bibliotekanauki.pl The anticonvulsant profile of these compounds, particularly their effectiveness in the MES test, highlights their potential as antiepileptic agents. researchgate.net
Table 3: Anticonvulsant Activity of N-Arylaminomethyl Derivatives of 3-p-Isopropoxyphenylpyrrolidine-2,5-dione in the MES Test in Mice
| Compound | Pretreatment Time (min) | Number of Protected Animals / Total Animals | Source |
|---|---|---|---|
| N-Arylaminomethyl Derivative 1 | 15 | 7/8 | bibliotekanauki.pl |
| N-Arylaminomethyl Derivative 1 | 30 | 7/8 | bibliotekanauki.pl |
| N-Arylaminomethyl Derivative 1 | 60 | 6/8 | bibliotekanauki.pl |
Metabolic Disorder Therapies
The structural motif of this compound is a key component in the development of therapeutic agents for metabolic disorders. Its unique stereochemical and conformational properties allow for potent and selective interactions with biological targets involved in metabolic pathways.
Dipeptidyl peptidase-4 (DPP-4) is a serine exopeptidase that plays a crucial role in glucose homeostasis by inactivating incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP). nih.gov Inhibition of DPP-4 prolongs the action of these incretins, leading to enhanced insulin (B600854) secretion and suppressed glucagon (B607659) release, thereby lowering blood glucose levels in patients with type 2 diabetes. nih.govportlandpress.com
The this compound scaffold has been effectively incorporated into the design of potent and selective DPP-4 inhibitors. The primary amine of the aminomethyl group often interacts with key residues in the S2 subsite of the DPP-4 active site, while the pyrrolidine ring orients other substituents to occupy the S1 and S1' pockets.
A study by Ji and colleagues described a novel series of β-amino pyrrole-2-carbonitrile (B156044) analogues as selective DPP-4 inhibitors. nih.gov Within this series, compound 55 was identified as the most potent, exhibiting an IC₅₀ value of 0.01 µM. nih.gov This highlights the potential of incorporating the aminomethylpyrrolidine moiety within a larger molecular framework to achieve high inhibitory activity.
Furthermore, research into fused β-homophenylalanine DPP-4 inhibitors led to the development of analogues containing pyrrolidin-2-yl methyl amides. nih.gov These compounds demonstrate the versatility of the this compound structure in creating diverse chemical entities with significant DPP-4 inhibitory potential. The development of aminomethyl-piperidone based DPP-IV inhibitors has also shown promise, with lead compounds demonstrating potent and long-acting antihyperglycemic effects in vivo. researchgate.net
The strategic placement of the aminomethyl group on a pyridine (B92270) ring has also been shown to be important for DPP-4 inhibition, with compounds having the aminomethyl group in the β-position exhibiting lower IC₅₀ values and greater efficacy. nih.gov This underscores the importance of the positional isomerism of the aminomethyl group in achieving optimal interaction with the DPP-4 enzyme.
Table 1: DPP-4 Inhibition by this compound Analogues and Related Compounds
| Compound | Description | IC₅₀ (µM) |
|---|---|---|
| Compound 55 | β-amino pyrrole-2-carbonitrile analogue | 0.01 nih.gov |
| Aminomethyl-pyridine analogues | General class with β-position substitution | Lower IC₅₀ values noted nih.gov |
Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that regulate gene expression involved in lipid and glucose metabolism. nih.gov Agonists of PPARs, particularly PPARα and PPARγ, are used in the treatment of dyslipidemia and type 2 diabetes. nih.gov
The this compound scaffold has been utilized in the design of dual PPARα/γ agonists. Zhang and coworkers synthesized a series of 4-benzylpyrrolidine-3-carboxylic acid derivatives, among which the cis-3R,4S-configured compounds 25 and 26 demonstrated potent agonistic activity at both PPARα and PPARγ. nih.gov These compounds exhibited EC₅₀ values in the low nanomolar range (5–90 nM) for both receptor subtypes, indicating their potential to simultaneously address hyperglycemia and dyslipidemia. nih.gov
A separate study employing structure-based virtual screening identified a novel family of PPARγ partial agonists based on a pyrazol-5-ylbenzenesulfonamide scaffold. acs.org Two analogues from this family showed high affinity and specificity for PPARγ and demonstrated glucose-lowering effects in vivo. acs.org X-ray crystallography revealed a unique binding mode for these partial agonists, which notably lacked the hydrogen-bonding interactions with the activation function helix (AF-2 helix) that are characteristic of most full agonists. acs.org This finding provides a structural basis for their partial agonism.
Table 2: PPAR Agonism by this compound Analogues
| Compound | Target | Activity | EC₅₀ (nM) |
|---|---|---|---|
| Compound 25 | PPARα/γ | Dual Agonist | 5-90 nih.gov |
| Compound 26 | PPARα/γ | Dual Agonist | 5-90 nih.gov |
Enzyme Inhibition Beyond Metabolic Pathways
The versatility of the this compound scaffold extends to the inhibition of various other enzyme classes, demonstrating its broad applicability in medicinal chemistry.
Proteases are enzymes that catalyze the breakdown of proteins and are implicated in numerous diseases, including viral infections and cancer. Serine proteases, in particular, are a major therapeutic target. uq.edu.au The this compound moiety has been incorporated into the design of inhibitors for several proteases.
In the context of HIV-1 protease inhibitors, researchers have designed molecules incorporating stereochemically defined methyl-2-pyrrolidinone and methyl oxazolidinone as P1'-ligands to enhance interactions with the protease backbone. nih.gov Inhibitor 19b , which features an (S)-aminomethyl-2-pyrrolidinone, was found to be the most potent compound in its series and maintained near full potency against multi-PI-resistant HIV-1 variants. nih.gov X-ray crystallography of 19b bound to HIV-1 protease confirmed that the P1'-pyrrolidinone heterocycle engages in critical interactions within the S1' subsite of the enzyme. nih.gov
Furthermore, trans-(3S,4S)-disubstituted pyrrolidines have been investigated as inhibitors of the human aspartyl protease renin, a key enzyme in the renin-angiotensin-aldosterone system. researchgate.net A small-molecule trans-3,4-disubstituted pyrrolidine, (3S,4S)-6a , was identified as a weakly active inhibitor of renin. researchgate.net Its unexpected binding mode, spanning the non-prime and S1' pockets of the renin active site, was elucidated by X-ray crystallography and provided a basis for further structure-activity relationship studies. researchgate.net
Glycosidases are enzymes that hydrolyze glycosidic bonds in carbohydrates and are involved in various physiological and pathological processes. nih.govarkat-usa.org Inhibitors of these enzymes have potential applications in the treatment of diabetes, viral infections, and lysosomal storage disorders. mdpi.com
Several studies have explored 2-(aminomethyl)pyrrolidine-3,4-diol derivatives as glycosidase inhibitors. nih.gov The stereochemistry of these analogues is crucial for their inhibitory activity. For instance, potent inhibitors of α-mannosidases require a (2R,3R,4S) configuration and a 2-(benzylamino)methyl substituent. nih.gov Stereoisomers with a (2S,3R,4S) configuration are also competitive inhibitors of α-mannosidases, albeit less potent. nih.gov
Interestingly, (2S,3R,4S)-2-[2-[(4-phenyl)phenylamino]ethyl]pyrrolidine-3,4-diol (12g ) was found to inhibit multiple glycosidases, including α-L-fucosidase from bovine epididymis (Kᵢ = 6.5 µM, competitive), α-galactosidase from bovine liver (Kᵢ = 5 µM, mixed), and α-mannosidase from jack bean (Kᵢ = 102 µM, mixed). nih.gov This demonstrates that a single aminomethylpyrrolidine analogue can exhibit a broad spectrum of activity against different glycosidases.
Table 3: Glycosidase Inhibition by 2-(Aminomethyl)pyrrolidine Analogues
| Compound | Target Enzyme | Inhibition Constant (Kᵢ) | Inhibition Type |
|---|---|---|---|
| (2S,3R,4S)-12g | α-L-fucosidase (bovine epididymis) | 6.5 µM nih.gov | Competitive nih.gov |
| (2S,3R,4S)-12g | α-galactosidase (bovine liver) | 5 µM nih.gov | Mixed nih.gov |
| (2S,3R,4S)-12g | α-mannosidase (jack bean) | 102 µM nih.gov | Mixed nih.gov |
Acetylcholinesterase (AChE) is a key enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine. nih.gov Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease, myasthenia gravis, and other neurological disorders. nih.gov
A series of novel Mannich bases, 3-(aminomethyl)-6-{3-[4-(trifluoromethyl)phenyl]acryloyl}-2(3H)-benzoxazolones, were synthesized and evaluated for their inhibitory effects on AChE. tubitak.gov.tr The Kᵢ values for these compounds against AChE were in the range of 18–78 nM. nih.gov These findings suggest that the aminomethylation of the benzoxazolone ring via the Mannich reaction leads to potent AChE inhibitors. tubitak.gov.tr
In another study, a 3-OH pyrrolidine derivative, AChE-IN-29 , was identified as a cholinesterase inhibitor with IC₅₀ values of 0.25 µM for human AChE (hAChE), 0.23 µM for eel AChE (eeAChE), and 0.72 µM for equine butyrylcholinesterase (eqBChE). medchemexpress.com This highlights the potential of substituted aminomethylpyrrolidine analogues as effective inhibitors of cholinesterases for the potential treatment of Alzheimer's disease. medchemexpress.com
Table 4: Acetylcholinesterase Inhibition by this compound Analogues
| Compound/Analogue Class | Target Enzyme | Inhibition Constant (Kᵢ/IC₅₀) |
|---|---|---|
| 3-(aminomethyl)-6-{3-[4-(trifluoromethyl)phenyl]acryloyl}-2(3H)-benzoxazolones | Acetylcholinesterase (AChE) | Kᵢ: 18–78 nM nih.govtubitak.gov.tr |
| AChE-IN-29 (3-OH pyrrolidine derivative) | human Acetylcholinesterase (hAChE) | IC₅₀: 0.25 µM medchemexpress.com |
| AChE-IN-29 (3-OH pyrrolidine derivative) | eel Acetylcholinesterase (eeAChE) | IC₅₀: 0.23 µM medchemexpress.com |
| AChE-IN-29 (3-OH pyrrolidine derivative) | equine Butyrylcholinesterase (eqBChE) | IC₅₀: 0.72 µM medchemexpress.com |
Peptide Chemistry Applications
The unique structural characteristics of this compound, particularly its chiral nature and the presence of a primary amine on a five-membered heterocyclic scaffold, make it a valuable building block in peptide chemistry. chemimpex.comunibo.it Its incorporation into peptide sequences can significantly influence their physicochemical and biological properties.
A significant challenge in the development of peptide-based drugs is their inherent instability and low bioavailability. nih.gov The integration of this compound and its derivatives into peptide structures has emerged as a strategy to address these limitations. chemimpex.comchemimpex.com The tert-butoxycarbonyl (Boc) protected form of this compound, for instance, is utilized in peptide synthesis to improve the stability and solubility of the resulting peptide chains. chemimpex.comchemimpex.com This enhancement is crucial for the effective delivery and therapeutic action of these biomolecules. chemimpex.com
The pyrrolidine ring introduces a level of conformational constraint that can protect the peptide backbone from enzymatic degradation. beilstein-journals.org Furthermore, modifications to the pyrrolidine scaffold, such as fluorination at the 3-position, have been shown to enhance metabolic stability in protease inhibitors. The increased lipophilicity imparted by groups like the tert-butyl ester in some derivatives can also influence the permeability of the peptide through biological membranes, potentially increasing its bioavailability. nih.govcymitquimica.com
Table 1: Applications of this compound Derivatives in Peptide Therapeutics
| Derivative | Application | Effect | Reference |
|---|---|---|---|
| (S)-1-Boc-3-(aminomethyl)pyrrolidine | Peptide Synthesis | Enhances stability and bioavailability of peptide-based therapeutics. | chemimpex.com |
| 3-N-Boc-aminomethyl pyrrolidine | Solid-Phase Peptide Synthesis | Improves stability and solubility of peptide chains. | chemimpex.com |
| (R)-1-Boc-3-(aminomethyl)pyrrolidine | Peptide Synthesis | Acts as a protecting group, enhancing efficiency and yield. | chemimpex.com |
| (R)-1-Cbz-3-(Boc-aminomethyl)pyrrolidine | Peptide-like Drug Scaffolds | Enables sequential deprotection for coupling reactions. |
In the realm of synthetic chemistry, this compound derivatives are instrumental in peptide coupling reactions and the construction of complex heterocyclic systems. google.com The presence of both a protected primary amine and a secondary amine within the pyrrolidine ring allows for selective chemical modifications.
For example, S-1-Cbz-3-Boc-aminopyrrolidine, with its dual Cbz and Boc protective groups, is a key intermediate where selective deprotection strategies are essential for peptide chain elongation. The Boc group can be selectively removed to allow for coupling with other amino acids, a fundamental step in building complex peptides. This controlled approach improves the yield and purity of the synthesized peptides.
Furthermore, the pyrrolidine scaffold itself is a privileged structure in medicinal chemistry, and derivatives of this compound serve as versatile building blocks for creating a wide range of heterocyclic compounds with potential biological activity. unibo.itnih.gov
Mechanisms of Biological Interaction
The biological effects of this compound analogues are intricately linked to their specific interactions with molecular targets and the conformational properties that govern these interactions.
For instance, in a series of 1H-pyrrolo[3,2-c]quinoline derivatives, the geometry of the aminomethyl)pyrrolidinyl fragment was found to be a critical determinant of affinity for serotonin (5-HT6) and dopamine (D3) receptors. nih.gov The interaction often involves the formation of a salt bridge between the basic nitrogen of the pyrrolidine derivative and a conserved aspartic acid residue in the receptor's binding pocket. nih.gov The stereochemistry of the pyrrolidine ring significantly influences the quality of this salt bridge and, consequently, the binding affinity. nih.gov
Studies on other pyrrolidine derivatives have demonstrated their potential as inhibitors of various enzymes. nih.gov The aminomethyl group can play a crucial role in binding to the active site of enzymes, thereby modulating their activity. evitachem.com
Table 2: Molecular Targets of this compound Analogues
| Analogue/Derivative Class | Molecular Target(s) | Type of Interaction | Reference |
|---|---|---|---|
| 1H-Pyrrolo[3,2-c]quinoline derivatives with 3-(aminomethyl)pyrrolidinyl fragment | 5-HT6 and D3 Receptors | Binding affinity influenced by geometry and substitution. | nih.gov |
| 3-(Aminomethyl)pyrrolidin-2-one | Enzymes, Receptors | Modulates activity through binding. | |
| (R)-1-(Pyridin-2-ylmethyl)pyrrolidin-3-amine | REV-ERBα receptor | Induces conformational changes, enhancing activity. | |
| This compound-2,5-dione | Enzymes | Acts as an enzyme inhibitor. |
The three-dimensional shape, or conformation, of this compound analogues is a key factor in their interaction with biological receptors. The non-planar, puckered nature of the pyrrolidine ring allows it to adopt various low-energy conformations. researchgate.net This conformational flexibility enables the molecule to adapt its shape to fit optimally into a receptor's binding site. researchgate.net
The stereochemistry at the chiral centers of the pyrrolidine ring is critical for determining the preferred conformation and, consequently, the biological activity. For example, the stereochemistry of (3S)-(-)-3-(Methylamino)pyrrolidine plays a crucial role in its binding affinity and selectivity for neurotransmitter receptors. Computational studies, such as conformational analysis and molecular dynamics simulations, are often employed to understand the relationship between the conformation of these molecules and their receptor interactions. nih.govresearchgate.net These studies have shown that even subtle changes in the substitution pattern of the pyrrolidine ring can lead to significant differences in the preferred conformation and how the molecule interacts with its biological target. nih.gov For example, in a series of pyrrolidine-based nicotinic acetylcholine receptor (nAChR) ligands, the binding mode at different receptor subtypes was found to be diverse and dependent on the specific analogue. mdpi.com
Applications in Catalysis
3-(Aminomethyl)pyrrolidine as a Ligand in Asymmetric Catalysis
Chiral pyrrolidine (B122466) derivatives are cornerstones in the field of asymmetric organocatalysis and are frequently used as ligands in metal-catalyzed reactions. nih.govunibo.it The inherent chirality and the presence of coordinating nitrogen atoms make them effective at creating a chiral environment around a catalytic center, enabling the stereoselective synthesis of molecules. nih.gov
Heterogeneous Catalysis Utilizing Pyrrolidine-Functionalized Supports
To overcome challenges associated with catalyst recovery and reusability in homogeneous catalysis, this compound (AMP) can be immobilized on solid supports to create effective heterogeneous catalysts. This approach combines the catalytic activity of the pyrrolidine moiety with the practical advantages of a solid-phase system.
A notable example of a heterogeneous catalyst is the functionalization of a poly[(ethylene glycol) methacrylate] (PEGMA) resin with this compound. The resulting PEGMA-AMP catalyst is a swellable polymer resin that demonstrates high activity in aqueous media. The synthesis involves immobilizing the pyrrolidine group onto the polymer support, creating a robust and reusable catalytic material. This functionalization leverages the favorable interactions between the PEGMA support and water, which is crucial for the catalyst's performance in aqueous reaction environments.
The PEGMA-AMP catalyst has been effectively demonstrated in the aqueous aldol (B89426) reaction between 4-nitrobenzaldehyde (B150856) and acetone (B3395972). In a 50/50 vol% mixture of acetone and water at 55 °C, the catalyst exhibits significant activity. The reaction yields the aldol product as the major component with high selectivity. This application is particularly relevant from a green chemistry perspective, as it utilizes water as a solvent.
Below is a data table summarizing the performance of the PEGMA-AMP catalyst in the aqueous aldol reaction.
| Catalyst | Reactants | Solvent | Temperature (°C) | Average Turnover Frequency (TOF) (s⁻¹) | Aldol Product Selectivity (%) | Enone Product Selectivity (%) |
| PEGMA-AMP | 4-Nitrobenzaldehyde and Acetone | Acetone/Water (50/50 vol%) | 55 | 3.0 ± 1.5 × 10⁻³ | 97.7 ± 0.6 | 2.3 ± 0.6 |
This table is based on data from Biesemans et al., 2022.
Role of Amine Active Sites in Catalytic Performance
The catalytic efficacy of this compound, particularly when immobilized as PEGMA-AMP, is largely attributed to the properties of its amine active sites. The cyclic secondary amine of the pyrrolidine ring is a key feature. This amine group combines high alkalinity with minimal steric hindrance, which are desirable characteristics for promoting reactions such as the aldol condensation through an enamine mechanism.
In the context of the PEGMA-AMP catalyst, the performance is a result of the synergy between the amine active site, the polymer support, and the solvent system. The swellable nature of the PEGMA support in water ensures that the active sites are accessible to the reactants. While there is potential for inhibition of the active sites through the formation of iminium species in the aqueous environment, the catalyst maintains high activity. The hydroxyl groups present on the PEGMA support are also thought to promote the catalytic activity of the amine sites.
Combinatorial Catalytic Approaches (e.g., Photo-Organo Redox Catalysis and Biocatalysis)
Modern synthetic chemistry increasingly employs combinatorial or cascade reactions that merge different catalytic strategies in one pot to build molecular complexity efficiently. The integration of photocatalysis with biocatalysis represents a powerful approach for asymmetric synthesis.
A relevant example is the one-pot photoenzymatic synthesis of N-Boc-3-aminopyrrolidine from unfunctionalized pyrrolidine. researchgate.netnih.govmappingignorance.org This process combines a regioselective photochemical oxyfunctionalization of the pyrrolidine ring to form an intermediate, which is then subjected to a stereoselective biocatalytic transamination. researchgate.netnih.gov This cascade reaction can achieve high conversions (up to 90%) and excellent enantiomeric excess (>99%). nih.govresearchgate.net While this example does not use this compound as the catalyst, it demonstrates a combinatorial approach to synthesize a closely related chiral pyrrolidine derivative, highlighting the potential for integrating different catalytic methods. Such photo-chemo-enzymatic systems offer a mild and operationally simple workflow for asymmetric synthesis from readily available starting materials. nih.govresearchgate.net
Advanced Materials Science Applications
Development of Functional Polymers and Coatings
The incorporation of 3-(Aminomethyl)pyrrolidine into polymer backbones or as a pendant group can significantly influence the material's properties, leading to the creation of functional polymers and coatings with tailored characteristics. Its diamine nature allows it to react with various monomers, such as diacids or dianhydrides, to form polyamides and polyimides, respectively. Furthermore, it can serve as a potent curing agent for epoxy resins, creating highly cross-linked and durable coating systems.
One notable application is in the development of heterogeneous catalysts. Research has demonstrated the successful functionalization of a poly[(ethylene glycol) methacrylate] (PEGMA) resin with this compound. In this process, the pyrrolidine (B122466) derivative is immobilized on the swellable polymer support. The resulting material acts as a highly active and stable catalyst for chemical reactions such as aqueous aldol (B89426) condensations mdpi.comresearchgate.net. The high nucleophilicity and minimal steric hindrance of the cyclic secondary amine contribute to its catalytic performance mdpi.com.
Table 1: Amine Loading and Functionalization Efficiency of PEGMA-AMP Resins Data sourced from research on this compound functionalized PEGMA resins. mdpi.com
| Batch | Chloride Content (mmol·g⁻¹) | Amine Loading (mmol·g⁻¹) | Functionalization Efficiency (%) |
|---|---|---|---|
| PEGMA-AMP-1 | 0.23 ± 0.02 | 0.054 ± 0.008 | 4 |
| PEGMA-AMP-2 | 0.85 ± 0.04 | 0.160 ± 0.012 | 16 |
| PEGMA-AMP-3 | 1.15 ± 0.06 | 0.270 ± 0.014 | 24 |
In the realm of high-performance polymers, the fundamental principles of polycondensation reactions allow for the integration of diamines like this compound into polyamide and polyimide structures. Polyamides are synthesized through the reaction of a diamine with a dicarboxylic acid or its derivative nih.govresearchgate.net. Similarly, polyimides are typically prepared in a two-step process involving the reaction of a diamine with a dianhydride to form a poly(amic acid) precursor, which is then cyclized vt.edunih.govnih.gov. The inclusion of the pyrrolidine ring from this compound into the polymer backbone can disrupt chain packing, potentially improving solubility and processability without significantly compromising thermal stability mdpi.comnih.gov.
As a curing agent for epoxy resins, this compound's two amine groups can react with the epoxide rings of the resin to form a rigid, three-dimensional network nih.govthreebond.co.jp. The primary amine can react twice, and the secondary amine once, leading to a high cross-link density. This process transforms the liquid epoxy resin into a hard, thermoset material suitable for protective coatings, adhesives, and composites nih.govmdpi.com. The choice of curing agent significantly influences the final properties of the epoxy system, including its chemical resistance, mechanical strength, and thermal stability specialchem.com. The alicyclic structure of this compound can impart a unique combination of rigidity and flexibility to the cured epoxy network.
Biocompatible Materials for Drug Delivery Systems
The development of biocompatible and biodegradable polymers is a cornerstone of modern drug delivery research nih.gov. These materials are engineered to encapsulate therapeutic agents, protect them from degradation, and release them in a controlled manner at a specific site in the body nih.govnih.gov. Cationic polymers are of particular interest for the delivery of genetic material like DNA and RNA, as they can form nanoscale complexes (polyplexes) with the negatively charged nucleic acids, facilitating their entry into cells nih.govnih.gov.
Pyrrolidine-containing polymers have emerged as promising candidates for non-viral gene vectors due to their biocompatibility and efficiency in gene transfection nih.govuniversityofgalway.ie. Research into end-functionalized polymeric systems derived from pyrrolidine has demonstrated their potential in gene therapy nih.govuniversityofgalway.ie. In one study, oligomers based on N-ethyl pyrrolidine methacrylamide were synthesized and evaluated for their ability to deliver plasmid DNA nih.govuniversityofgalway.ie.
These pyrrolidine-based cationic polymers were shown to effectively complex with DNA, forming polyplexes of varying sizes (50-450 nm) depending on the polymer composition and concentration nih.gov. Importantly, these systems exhibited excellent biocompatibility with 3T3 fibroblasts and low hemolysis rates (below 1%), highlighting their potential for safe in-vivo applications nih.gov. The study found that the highest transfection efficiency was achieved with specific oligomeric structures, demonstrating that the chemical architecture of the polymer is a critical factor in designing effective gene vectors nih.govuniversityofgalway.ie.
Table 2: Properties of Pyrrolidine-Derived Polyplexes for Gene Delivery Data from a study on N-ethyl pyrrolidine methacrylamide-based polymers. nih.govuniversityofgalway.ie
| Polymer System | Molecular Weight (kDa) | Polyplex Size (nm) | Biocompatibility (Cell Viability) | Transfection Efficiency |
|---|---|---|---|---|
| EPA Homopolymer | 120 | N/A (No complexation) | High | Low |
| EPA-co-DMA Copolymers | 45-60 | 150-450 | High | Moderate |
| EPA Oligomers | 2.6 | 50-200 | Excellent | High |
The inherent properties of the pyrrolidine ring contribute to the effectiveness of these polymers as drug delivery vehicles. The cationic nature, which can be tuned by pH, allows for electrostatic interaction with anionic drugs or genetic material. This interaction is crucial for efficient encapsulation and the formation of stable nanoparticles or hydrogels for controlled release nih.govmdpi.com. Hydrogels, in particular, are water-swollen polymer networks that can be designed to release drugs in response to specific environmental stimuli nih.govmdpi.com. The incorporation of functional groups like those in this compound can be used to create hydrogels with tunable properties for localized and sustained drug delivery nih.govuw.edu. Furthermore, these functional groups can be used to attach targeting ligands to the surface of nanoparticles, enabling them to specifically bind to and enter target cells, thereby increasing therapeutic efficacy and reducing side effects.
Analytical Methodologies for 3 Aminomethyl Pyrrolidine and Its Stereoisomers
Chromatographic Techniques for Enantiomeric Purity Determination
The determination of enantiomeric purity is critical in the synthesis and application of chiral compounds like 3-(Aminomethyl)pyrrolidine. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a cornerstone technique for separating and quantifying enantiomers.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful method for resolving enantiomers, employing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. The choice of CSP is crucial for achieving effective separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are among the most versatile and widely used for separating a broad range of chiral compounds. nih.gov These phases, often coated or immobilized on a silica (B1680970) gel support, can offer successful enantioseparation for many chiral molecules. nih.gov
Another significant class of CSPs are the macrocyclic glycopeptides, such as teicoplanin. Unlike polysaccharide-based phases, macrocyclic glycopeptides contain ionic groups, making them compatible with both organic and aqueous mobile phases. This characteristic makes them particularly suitable for the direct analysis of polar and ionic compounds, which can be challenging on other types of CSPs. The separation mechanism on these CSPs involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which collectively contribute to the differential binding of enantiomers.
The development of a chiral HPLC method involves optimizing several parameters, including the mobile phase composition (e.g., the type and concentration of organic modifiers like ethanol (B145695) or methanol), the presence of additives, column temperature, and flow rate. researchgate.net For instance, in the analysis of amino acid enantiomers on a teicoplanin-based CSP, enantioselectivity was observed to increase with the concentration of the organic modifier in the mobile phase.
Table 1: Common Chiral Stationary Phases (CSPs) for HPLC
| CSP Type | Chiral Selector Example | Typical Applications | Separation Principle |
|---|---|---|---|
| Polysaccharide-based | Cellulose tris(3,5-dimethylphenylcarbamate) | Broad range of chiral compounds | Hydrogen bonding, dipole-dipole interactions, π-π interactions, steric hindrance |
| Macrocyclic Glycopeptide | Teicoplanin | Polar and ionic compounds (e.g., underivatized amino acids) | Ionic interactions, hydrogen bonding, inclusion complexation |
Pre-column Derivatization Strategies for Enhanced Resolution
Pre-column derivatization is a strategy employed in HPLC to enhance the separation and detection of analytes. This is particularly useful for compounds that lack a chromophore, making them difficult to detect with standard UV-Vis detectors, or for those that are difficult to resolve in their native form. google.comactascientific.com The process involves reacting the analyte with a derivatizing agent to form a derivative with improved chromatographic or detection properties before it is introduced into the HPLC column. actascientific.com
For primary and secondary amines like this compound, derivatization can introduce a UV-absorbing or fluorescent group. A common approach for aminopyrrolidines involves reaction with Boc anhydride (B1165640) (Di-tert-butyl dicarbonate). google.com This reaction yields a Boc-protected derivative that has ultraviolet absorption, allowing for detection by a UV detector. google.com This method has the advantages of using common reagents, having a rapid detection process, and high sensitivity. google.com
In the context of chiral separations, derivatization can also be used to improve enantiomeric resolution on a CSP. For example, in the analysis of a related compound, 2-(aminomethyl)-1-ethylpyrrolidine, pre-column derivatization with 4-nitrobenzoic acid was used to form amide derivatives. researchgate.net This not only introduced a strong chromophore for UV detection but also provided the necessary interaction points to achieve baseline separation of the enantiomers on a Chiralcel OD-H column. researchgate.net The selection of the derivatizing agent is critical, as different agents can lead to derivatives with varying separation characteristics. researchgate.net
Table 2: Examples of Pre-column Derivatization Reagents for Amines in HPLC
| Derivatizing Agent | Analyte Functional Group | Purpose of Derivatization | Detection Method |
|---|---|---|---|
| Boc Anhydride | Primary/Secondary Amine | Introduce UV-absorbing group | UV-Vis |
| 4-Nitrobenzoic Acid | Primary/Secondary Amine | Introduce chromophore, enhance chiral recognition | UV-Vis |
| Phenyl isothiocyanate (PITC) | Primary/Secondary Amine | Form phenylthiourea (B91264) derivatives | UV-Vis |
| o-Phthalaldehyde (OPA) | Primary Amine | Form fluorescent isoindole derivatives | Fluorescence |
Spectroscopic and Spectrometric Characterization Methods in Research
Spectroscopic and spectrometric methods are indispensable tools for the structural elucidation and characterization of molecules like this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed information about the molecular structure, connectivity, and mass.
NMR spectroscopy (¹H NMR and ¹³C NMR) is fundamental for determining the carbon-hydrogen framework of a molecule. The chemical shifts, coupling constants, and integration of signals in an NMR spectrum provide a wealth of information about the electronic environment and spatial relationships of atoms within the molecule.
Mass spectrometry is used to determine the mass-to-charge ratio (m/z) of ions, which provides the molecular weight of the compound and information about its elemental composition. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. Tandem mass spectrometry (MS/MS) involves fragmenting the parent ion and analyzing the resulting fragment ions to gain structural information. fda.gov For pyrrolidinone structures, fragmentation pathways can be established to help identify related compounds. semanticscholar.org In the analysis of N-methyl-2-pyrrolidone, a related compound, HPLC combined with tandem mass spectrometry (HPLC-MS/MS) is used for sensitive and specific detection. fda.gov The method monitors multiple precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode to confirm the identity of the analyte. fda.gov
Other spectroscopic techniques, such as Fourier-transform infrared (FTIR) spectroscopy, can be used to identify the functional groups present in the molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
Table 3: Spectroscopic and Spectrometric Data for a Related Compound (1-Boc-3-(aminomethyl)pyrrolidine)
| Technique | Observed Property | Information Gained |
|---|---|---|
| Mass Spectrometry | Molecular Weight: 200.28 | Confirms the mass of the molecule |
| Molecular Formula: C₁₀H₂₀N₂O₂ | Determines the elemental composition | |
| ¹H NMR Spectroscopy | Chemical Shifts and Coupling Patterns | Provides information on the proton environment and connectivity |
| ¹³C NMR Spectroscopy | Chemical Shifts | Indicates the number and type of carbon environments |
| Infrared (IR) Spectroscopy | Characteristic Absorption Bands | Identifies functional groups (e.g., N-H, C=O from Boc group) |
Electrochemical Detection Methods for Pyrrolidine (B122466) Derivatives
Electrochemical methods offer a sensitive and often simple alternative for the analysis of electroactive compounds, including many pyrrolidine derivatives. These techniques are based on measuring the current or potential changes resulting from oxidation or reduction reactions of an analyte at an electrode surface.
Voltammetric techniques, such as square wave voltammetry (SWV) and differential pulse voltammetry (DPV), are commonly used for the detection of compounds containing electroactive groups like various amino functionalities. mdpi.com These methods can be applied using portable devices with commercially available carbon screen-printed electrodes (SPEs), making them suitable for rapid on-site analysis. mdpi.com
Research has demonstrated the selective electrochemical oxidation of functionalized pyrrolidines. nih.govorganic-chemistry.org For instance, an aminoxyl-mediated Shono-type oxidation of pyrrolidines to pyrrolidinones can be performed electrochemically. nih.govacs.org This type of study highlights the electroactive nature of the pyrrolidine ring and its susceptibility to electrochemical transformations, which forms the basis for developing analytical detection methods. The process can utilize simple and cost-effective electrodes, such as stainless steel, in an electrochemical cell like the ElectraSyn 2.0. nih.govacs.org The development of such electrochemical sensors can provide high sensitivity for detecting target analytes in various matrices. mdpi.com
Table 4: Overview of Electrochemical Detection Techniques
| Technique | Principle | Advantages for Pyrrolidine Analysis |
|---|---|---|
| Square Wave Voltammetry (SWV) | A potential waveform combining a staircase with a square wave is applied, and the current is sampled twice per cycle. | High sensitivity, fast scan rates, good discrimination against background currents. |
| Differential Pulse Voltammetry (DPV) | Fixed-magnitude pulses are superimposed on a linear potential ramp, and current is measured before and during the pulse. | Excellent sensitivity, good resolution for mixtures of electroactive species. |
| Cyclic Voltammetry (CV) | The potential is swept linearly in a forward and then reverse direction to probe the redox behavior of the analyte. | Provides information on the electrochemical reaction mechanisms. |
Future Research Directions and Emerging Trends
Novel Synthetic Routes for Diverse 3-(Aminomethyl)pyrrolidine Architectures
The development of innovative synthetic strategies is crucial for expanding the chemical space of this compound derivatives. Researchers are actively pursuing more efficient and stereoselective methods to generate diverse molecular frameworks.
Recent advancements include:
Asymmetric Synthesis from Aldehydes : An efficient method has been developed for the synthesis of 3-amino pyrrolidines through a proline-catalyzed asymmetric α-amination of aldehydes, followed by reductive amination. researchgate.netacs.org This approach provides high yields and good enantioselectivity. researchgate.netacs.org
Cycloaddition Reactions : 1,3-dipolar cycloadditions are a classical and effective method for constructing the five-membered pyrrolidine (B122466) ring. nih.gov More recently, photocatalytic [3+2] cycloaddition reactions have emerged as a powerful tool for assembling structurally diverse pyrrolidine rings, offering a novel strategy for creating complex derivatives. researchgate.net
Intramolecular Reactions : A novel route to hydroxylated pyrrolidine derivatives involves the intramolecular reaction of γ-aminoallylstannane with an aldehyde, demonstrating a unique cyclization strategy. elsevierpure.com
Synthesis from Nitrones : The reaction of trimethylsilyl (B98337) cyanide (TMSCN) with cyclic nitrones has been studied as a method to introduce aminomethyl substituents, leading to various stereoisomeric pyrrolidine analogues. nih.gov
These evolving synthetic methodologies enable the creation of a wider array of substituted this compound compounds, which is essential for fine-tuning their properties for specific applications in medicine and materials science.
Exploration of New Biological Targets and Therapeutic Areas
The this compound moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. mdpi.com Ongoing research continues to identify new biological targets and expand the therapeutic potential of its derivatives.
| Therapeutic Area | Biological Target/Application | Key Findings | Citations |
|---|---|---|---|
| Oncology | Myeloid cell leukemia-1 (Mcl-1) Inhibitors | Pyrrolidine derivatives are being designed as novel inhibitors of the anti-apoptotic protein Mcl-1, a promising target in cancer therapy. | nih.gov |
| Infectious Diseases | Antiviral (Hepatitis C) | The pyrrolidine ring is a key component in several antiviral drugs used to treat Hepatitis C. | mdpi.comnih.gov |
| Infectious Diseases | Antiplasmodial & Antifungal | Functionalized quinolines containing a pyrrolidine moiety have shown moderate micromolar potency against Plasmodium falciparum and promising activity against certain fungi. | nih.gov |
| Central Nervous System (CNS) Disorders | H3 Receptor Antagonists | Substituted aminopyrrolidine moieties, which do not contain the typical imidazole (B134444) group, have been developed as potent and selective antagonists of the H3 receptor. | nih.gov |
| Central Nervous System (CNS) Disorders | Serotonin (B10506) Receptor Modulators | 3-Pyrrolidine-indole derivatives are being investigated as selective modulators of 5-HT2 receptors for the potential treatment of mental health disorders. | nih.gov |
The versatility of the pyrrolidine scaffold suggests that its derivatives will continue to be a rich source of drug candidates for a wide spectrum of diseases, from cancer to infectious and neurological conditions. nih.govnih.gov
Advancements in Catalytic Applications and Sustainable Synthesis
Beyond its role in pharmaceuticals, the this compound structure is integral to the field of asymmetric organocatalysis. Chiral pyrrolidine derivatives are highly effective catalysts for a variety of chemical transformations, promoting high levels of stereoselectivity. nih.gov
Future trends in this area focus on:
Development of Novel Organocatalysts : New pyrrolidine-based organocatalysts are being synthesized to improve efficiency and enantioselectivity in reactions like the Michael addition of aldehydes to nitroolefins. nih.govnih.gov The trifluoromethanesulfonamide (B151150) (-NHTf) group, for instance, is being explored as an effective H-bond donor in these catalysts. nih.gov
Sustainable Synthesis : There is a growing emphasis on developing "green" and sustainable synthetic methods. This includes catalyst-free, three-component domino reactions in environmentally benign solvents like ethanol (B145695)/water to produce complex molecules such as pyrrolidine-fused spirooxindoles. semanticscholar.org
Photocatalysis : The use of photoredox catalysis in [3+2] cycloaddition reactions represents a modern, sustainable approach to synthesizing pyrrolidine rings, harnessing light energy to drive chemical transformations. researchgate.net
These advancements are paving the way for more environmentally friendly and efficient chemical manufacturing processes.
Interdisciplinary Research in Materials Science and Medicinal Chemistry
The applications of this compound are increasingly found at the intersection of materials science and medicinal chemistry. The unique structural and chemical properties of this compound make it a valuable building block in both domains.
Advanced Materials : In materials science, derivatives like 3-N-Boc-aminomethyl pyrrolidine are used to modify the properties of polymers or to serve as foundational units for creating advanced materials with specific functionalities. chemimpex.com
Bioconjugation and Drug Delivery : The compound is utilized in bioconjugation processes, which involve attaching biomolecules to other molecules or surfaces. chemimpex.com This is a critical technology in the development of sophisticated drug delivery systems, bridging the gap between a therapeutic molecule and its target. chemimpex.com
Integrated Design : The synergy between these fields allows for the integrated design of new systems where, for example, a pyrrolidine-based drug is incorporated into a novel polymer-based delivery vehicle, representing a holistic approach to therapeutic development.
This interdisciplinary research fosters innovation, leading to the creation of smart materials and advanced therapeutic systems.
Computational Chemistry and Molecular Modeling in Design and Mechanism Elucidation
Computational chemistry and molecular modeling have become indispensable tools in the study and application of this compound derivatives. These techniques provide deep insights into molecular interactions and reaction mechanisms, accelerating the design and development of new compounds.
Key applications include:
Rational Drug Design : Techniques such as 3D-QSAR, molecular docking, and molecular dynamics (MD) simulations are employed to study the structural requirements for designing novel inhibitors. nih.gov For example, these methods have been used to design new pyrrolidine-based Mcl-1 inhibitors with high predicted activity. nih.govstaempflirecht.ch
Mechanism Elucidation : Computational studies help to clarify complex reaction mechanisms. Combined experimental and computational approaches have been used to understand the regio- and stereoselectivity of reactions involving pyrrolidines, such as palladium-catalyzed C-H arylations. acs.org
Predictive Modeling : Molecular modeling allows researchers to predict the binding affinity and stability of newly designed compounds with their biological targets, helping to prioritize synthetic efforts and reduce the time and cost of drug discovery. staempflirecht.chrsc.org
The integration of computational methods is crucial for the modern, efficient discovery of new drugs and materials based on the this compound scaffold.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
